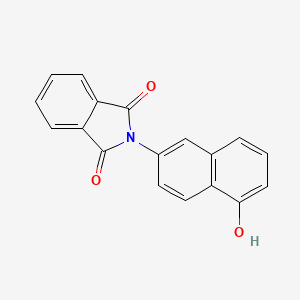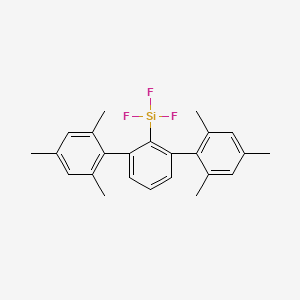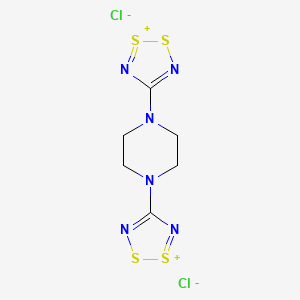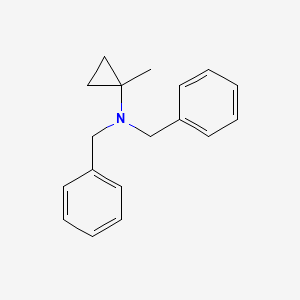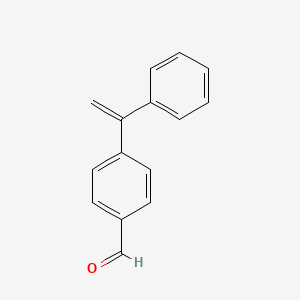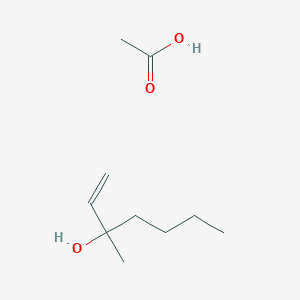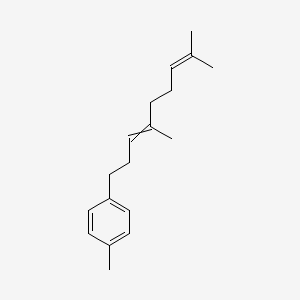
CID 78062021
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 78062021” is a chemical entity with significant potential in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “CID 78062021” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary depending on the desired application and the scale of production. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to increase the efficiency and selectivity of the reactions.
Temperature and Pressure Control: Precise control of temperature and pressure is crucial to optimize the reaction conditions and achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of “this compound” is typically carried out in large-scale reactors with advanced monitoring and control systems. The process may involve:
Continuous Flow Reactors: These reactors allow for continuous production, which is more efficient and cost-effective for large-scale manufacturing.
Batch Reactors: For smaller quantities or specialized applications, batch reactors may be used to produce the compound in discrete batches.
Analyse Des Réactions Chimiques
Types of Reactions: “CID 78062021” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated forms.
Applications De Recherche Scientifique
“CID 78062021” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which “CID 78062021” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparaison Avec Des Composés Similaires
Compound A: Shares a similar structural framework but differs in functional groups.
Compound B: Has a comparable reactivity profile but varies in molecular size.
Compound C: Exhibits similar biological activity but with different potency and selectivity.
Uniqueness: “CID 78062021” stands out due to its unique combination of structural features and reactivity, which make it particularly suitable for specific applications that other compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C16H28Cl8Si5 |
|---|---|
Poids moléculaire |
644.4 g/mol |
InChI |
InChI=1S/C16H28Cl8Si5/c17-13(18)25-5-1-9-29(10-2-6-26-14(19)20,11-3-7-27-15(21)22)12-4-8-28-16(23)24/h13-16H,1-12H2 |
Clé InChI |
LRPQHVJNFKLCMK-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si]C(Cl)Cl)C[Si](CCC[Si]C(Cl)Cl)(CCC[Si]C(Cl)Cl)CCC[Si]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


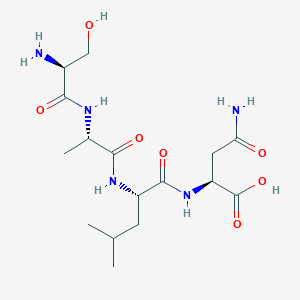
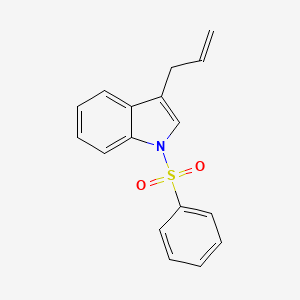

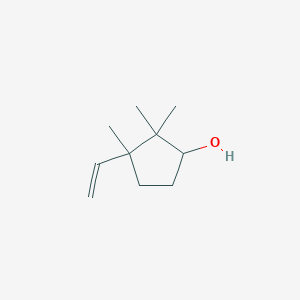
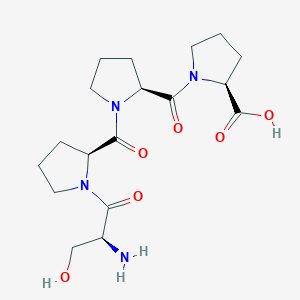
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
